molecular formula C11H12BrClO B8755155 4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene CAS No. 1350761-31-7

4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene

Cat. No.: B8755155
CAS No.: 1350761-31-7
M. Wt: 275.57 g/mol
InChI Key: GJHFTZYRXFSCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene is a useful research compound. Its molecular formula is C11H12BrClO and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1350761-31-7

Molecular Formula

C11H12BrClO

Molecular Weight

275.57 g/mol

IUPAC Name

4-bromo-2-chloro-1-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C11H12BrClO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-5,7H,6H2,1-2H3

InChI Key

GJHFTZYRXFSCPR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)Br)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-chlorophenol (1.00 g, 4.82 mmol) and cesium carbonate (3.14 g, 9.64 mmol) in DMF (6.89 mL) at room temperature was added 4-bromo-2-methyl-2-butene (0.68 mL, 5.78 mmol) dropwise via a syringe. The reaction mixture was stirred at 85° C. for 1 hour before it was allowed to cool to room temperature. Water (30.0 mL) was then added and the mixture was extracted with hexane (75.0 mL, 2×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude mixture was purified by silica gel chromatography eluting with 0-5% EtOAc/hexanes to afford the product as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
6.89 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.